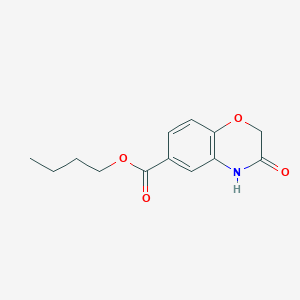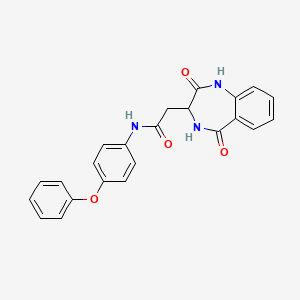![molecular formula C18H13N3O2S2 B14934751 1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14934751.png)
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The process is optimized to ensure purity and consistency, with rigorous quality control measures in place.
化学反应分析
Types of Reactions
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiazole or thiophene rings.
科学研究应用
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
1-(2-methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile: Shares structural similarities with the thiophene and quinoline moieties.
Thiophene-based analogs: These compounds also contain the thiophene ring and exhibit similar biological activities.
Uniqueness
1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C18H13N3O2S2 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
1-methyl-2-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H13N3O2S2/c1-21-14-6-3-2-5-11(14)12(9-16(21)22)17(23)20-18-19-13(10-25-18)15-7-4-8-24-15/h2-10H,1H3,(H,19,20,23) |
InChI 键 |
PLCTXGOBANOQTM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B14934668.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide](/img/structure/B14934669.png)
![methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B14934680.png)
![N-[4-(4-carbamoylpiperidin-1-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934685.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14934688.png)
![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B14934689.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14934690.png)
![methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate](/img/structure/B14934693.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B14934697.png)

![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B14934722.png)
![6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934725.png)

